3-Bromo-5-(pentafluorosulfur)benzenesulfonyl chloride
Overview
Description
3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride is a chemical compound with the molecular formula C7H3BrClF3O2S . It is a clear, colorless liquid and is used for research purposes .
Molecular Structure Analysis
The molecular structure of 3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride consists of a benzene ring substituted with a bromo group, a trifluoromethyl group, and a sulfonyl chloride group . The molecular weight of this compound is 323.51 g/mol .Physical and Chemical Properties Analysis
3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride is a clear, colorless liquid . It has a density of 1.835 g/mL at 25 °C , a refractive index of 1.5220-1.5270 at 20 °C , and a boiling point of 217-218 °C .Scientific Research Applications
Palladium-Catalyzed Arylation
Research demonstrates the utility of (poly)halo-substituted benzenesulfonyl chlorides, including 3-Bromo-5-(pentafluorosulfur)benzenesulfonyl chloride, in palladium-catalyzed desulfitative arylation reactions. These reactions facilitate the synthesis of arylated heteroarenes and diarylsulfones, allowing for the introduction of various functional groups without cleaving the C-Br bonds. This characteristic is particularly advantageous for further transformations, offering a pathway to synthesize complex aromatic compounds efficiently (Skhiri et al., 2015; Sasmal et al., 2018).
Synthesis of Fulvestrant Intermediate
The compound has been implicated in the improved synthesis route for Fulvestrant, an important breast cancer treatment drug. By optimizing the synthesis conditions and route, researchers have demonstrated the potential of using benzenesulfonyl chloride derivatives, including the mentioned compound, for synthesizing key intermediates with higher yields and purity. This advancement not only enhances the efficiency of drug synthesis but also contributes to more accessible and potentially cost-effective pharmaceutical production processes (W. Shi, 2009).
Antibacterial and Antifungal Activities
Derivatives synthesized from reactions involving this compound have been explored for their antibacterial and antifungal activities. The study of novel pyrimidine derivatives, for instance, revealed significant antimicrobial properties against various pathogenic strains, highlighting the potential of these compounds in the development of new antimicrobial agents. This application is particularly relevant in the context of increasing resistance to existing antibiotics, underlining the importance of novel compound synthesis in medical research (Ranganatha et al., 2018).
Chemoselective Functionalization
Innovative research has demonstrated the chemoselective functionalization of diazo compounds using pentafluorosulfanyl chloride, showcasing the compound's role in introducing the SF5 group into organic molecules. This methodology opens up new avenues for the synthesis of α-pentafluorosulfanyl carbonyl compounds, which hold significant promise for various applications due to their unique physical and chemical properties. The development of these reactions underlines the compound's utility in facilitating the exploration of new chemical spaces (Jia‐Yi Shou et al., 2021).
Safety and Hazards
This compound is classified as dangerous, causing severe skin burns and eye damage . It may also cause respiratory irritation . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
Properties
IUPAC Name |
3-bromo-5-(pentafluoro-λ6-sulfanyl)benzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClF5O2S2/c7-4-1-5(16(8,14)15)3-6(2-4)17(9,10,11,12)13/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXZAJNZMXREQNJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1S(F)(F)(F)(F)F)Br)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClF5O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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